
1-Methoxy-2-(undec-10-en-1-yloxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-(undec-10-en-1-yloxy)ethane is an organic compound that belongs to the class of ethers It is characterized by the presence of a methoxy group and an undec-10-en-1-yloxy group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(undec-10-en-1-yloxy)ethane typically involves the reaction of 1-methoxy-2-chloroethane with undec-10-en-1-ol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-(undec-10-en-1-yloxy)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the undec-10-en-1-yloxy group to a single bond, forming saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated ethers.
Substitution: Azides, thiols, and other substituted ethers.
Aplicaciones Científicas De Investigación
1-Methoxy-2-(undec-10-en-1-yloxy)ethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-(undec-10-en-1-yloxy)ethane involves its interaction with biological membranes. The methoxy and undec-10-en-1-yloxy groups allow the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparación Con Compuestos Similares
- 1-Methoxy-2-(methylthio)ethane
- 1-Ethoxy-2-methoxyethane
- 1-Methoxy-2-(vinyloxy)ethane
Comparison: 1-Methoxy-2-(undec-10-en-1-yloxy)ethane is unique due to the presence of the long undec-10-en-1-yloxy chain, which imparts distinct amphiphilic properties. This makes it more effective in applications involving membrane interactions compared to shorter-chain analogs like 1-Methoxy-2-(methylthio)ethane and 1-Ethoxy-2-methoxyethane. Additionally, the presence of the double bond in the undec-10-en-1-yloxy group provides opportunities for further functionalization and chemical modifications.
Propiedades
Fórmula molecular |
C14H28O2 |
|---|---|
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
11-(2-methoxyethoxy)undec-1-ene |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15-2/h3H,1,4-14H2,2H3 |
Clave InChI |
DPQBTOUHXQZKSR-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
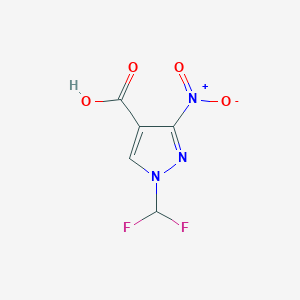

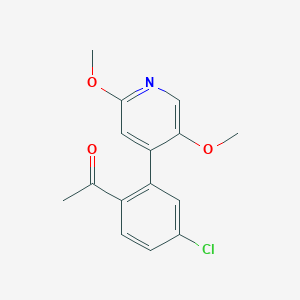
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
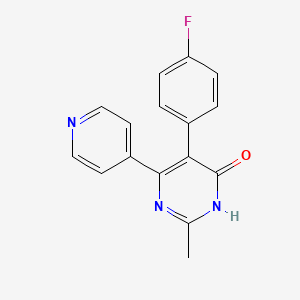
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
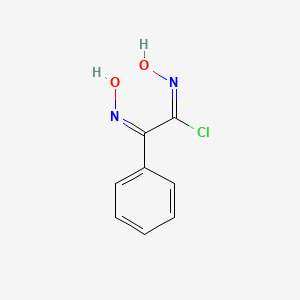

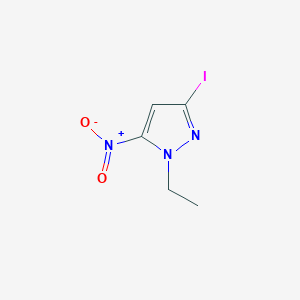
![2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11714558.png)


![(E)-N-{1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714573.png)
